tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Catalog No.
S769458
CAS No.
201162-52-9
M.F
C18H26N2O2
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-...

CAS Number

201162-52-9

Product Name

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

IUPAC Name

tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3

InChI Key

GTBQVLOYUBQHEV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3

Synthesis of Organic Compounds:

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (also known as Boc-protected benzylated DABCO) is primarily used as a building block in the synthesis of various organic compounds. Its presence of a protected amine group (Boc) and a benzyl group allows for further functionalization through various chemical reactions. Studies have shown its application in the synthesis of:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in the ring structure. A study describes the utilization of Boc-protected benzylated DABCO in the synthesis of novel spirocyclic pyrrolidines and tetrahydroquinolines, exhibiting potential antitumor activity [].
  • Functionalized molecules: These molecules have specific functional groups attached, leading to desired properties. Research has explored the use of Boc-protected benzylated DABCO in the synthesis of functionalized triazoles, demonstrating their potential as antimicrobial agents [].

Catalyst Precursor:

Boc-protected benzylated DABCO can serve as a precursor for the generation of catalysts used in various organic transformations. The removal of the protecting groups (Boc and benzyl) reveals a reactive amine group, which can be further modified to introduce desired functionalities. Studies have reported its application in the preparation of:

  • Metal-based catalysts: These catalysts involve metal atoms coordinated with organic ligands. A study describes the use of Boc-protected benzylated DABCO in the synthesis of palladium-based N-heterocyclic carbene (NHC) catalysts, demonstrating their efficiency in cross-coupling reactions [].
  • Organocatalysts: These catalysts are composed solely of organic molecules. Research has explored the use of Boc-protected benzylated DABCO in the development of Brønsted acid catalysts, exhibiting potential for various organic transformations [].

Tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework. This compound belongs to a class of nitrogen-containing bicyclic compounds and has the molecular formula C18H26N2O2. It features a tert-butyl group and a benzyl group, contributing to its lipophilicity and potential biological activity. The compound is often studied for its synthetic versatility and pharmacological properties.

Typical of esters and nitrogen-containing compounds. Key reactions include:

  • Hydrogenation: The compound can be reduced in the presence of hydrogen gas to yield various derivatives, often with high yields (up to 92%) when using palladium on carbon as a catalyst in ethanol .
  • Esterification: Reaction with benzyl chloroformate in the presence of triethylamine leads to the formation of the tert-butyl ester, demonstrating its reactivity with electrophiles .

These reactions highlight its potential for further functionalization and synthesis of related compounds.

Research indicates that tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exhibits biological activities that may include:

  • Toxicity: The compound is classified as harmful if swallowed or upon skin contact, indicating potential acute toxicity .
  • Pharmacological Potential: Due to its structural characteristics, it may interact with biological systems, although specific therapeutic applications remain under investigation.

The synthesis of tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves several steps:

  • Formation of the Diazabicyclo Framework: Initial synthesis begins with 3,8-diazabicyclo[3.2.1]octane derivatives.
  • Esterification: The diazabicyclo compound is reacted with tert-butyl chloroformate in the presence of triethylamine to yield the tert-butyl ester.
  • Benzylation: The introduction of the benzyl group can be achieved through nucleophilic substitution reactions involving benzyl halides .

These methods allow for the efficient production of the compound in laboratory settings.

Tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate has potential applications in:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound for developing new drugs targeting various biological pathways.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing other complex organic molecules.

Interaction studies are crucial for understanding how tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate behaves in biological systems:

  • Receptor Binding: Investigations into its binding affinity to specific receptors could elucidate its pharmacological potential.
  • Metabolic Pathways: Understanding how this compound is metabolized can inform safety assessments and therapeutic efficacy.

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate:

Compound NameStructureUnique Features
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateC14H18N2O2Lacks the tert-butyl group; potentially different solubility and reactivity profiles
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octaneC18H26N2OSimilar framework but with variations in substitution patterns
3-Boc-3,8-diazabicyclo[3.2.1]octaneC16H22N2O2Contains a Boc (tert-butyloxycarbonyl) protecting group; used as an intermediate

These comparisons highlight the unique aspects of tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate while illustrating how slight structural changes can significantly affect chemical behavior and biological activity.

The study of this compound continues to be relevant due to its potential applications in medicinal chemistry and organic synthesis, warranting further exploration into its properties and interactions within biological systems.

Traditional Multi-Step Synthesis Routes

The synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate represents a significant challenge in heterocyclic chemistry due to the complexity of constructing the bicyclic diazabicyclo[3.2.1]octane framework while maintaining regioselectivity and stereochemical integrity throughout the multi-step process.

Ring-Closing Strategies for Bicyclic Core Formation

The formation of the diazabicyclo[3.2.1]octane core structure relies on several well-established ring-closing methodologies, each offering distinct advantages and limitations in terms of yield, selectivity, and scalability.

Cyclization from Diethyl Adipate Derivatives

The most widely reported approach involves the use of diethyl meso-2,5-dibromoadipate as a starting material, which undergoes cyclization to form the bicyclic framework [1]. This method typically proceeds through a series of nucleophilic substitutions and cyclization reactions. The initial step involves treatment of the diethyl adipate derivative with benzylamine in tetrahydrofuran, yielding diethyl cis-1-benzylpyrrolidine dicarboxylate in significantly improved yields (91%) compared to benzene-based reactions (35%) [1]. The enhanced yield in tetrahydrofuran suggests that solvent polarity and coordination properties play crucial roles in facilitating the cyclization process.

The subsequent cyclization to form the diazabicyclo[3.2.1]octane core requires elevated temperatures (210°C) and extended reaction times (18 hours). This thermal cyclization step represents a critical bottleneck in the synthesis, as it must balance the need for complete cyclization with the prevention of decomposition or side reactions. The formation of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione proceeds with moderate yields (34%) under these conditions [1].

Ring-Closing Metathesis Strategies

Ring-closing metathesis has emerged as a powerful tool for constructing bicyclic systems, including diazabicyclo[3.2.1]octane frameworks [2] [3]. The application of Grubbs catalysts (first and second generation) has shown particular promise in facilitating the formation of medium-sized rings. The use of 8-10 mol% of Grubbs first-generation catalyst in refluxing dichloromethane has been reported to provide clean reactions with modest yields for related bicyclic systems [4]. However, the efficiency of ring-closing metathesis depends critically on substrate design, catalyst loading, and reaction conditions.

The choice of catalyst is particularly important, as second-generation Grubbs catalysts often provide superior performance in terms of yield and selectivity. The optimization of reaction parameters, including temperature, solvent, concentration, and catalyst loading, has been shown to significantly impact the success of the cyclization [4].

Cycloaddition Approaches

1,3-Dipolar cycloaddition reactions represent another viable approach for constructing the diazabicyclo[3.2.1]octane framework [5]. These reactions involve the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. The formation of the bicyclic system can occur through domino processes involving initial cycloaddition followed by rearrangement to yield the desired diazabicyclo[3.2.1]octane core [5].

MethodStarting MaterialYield (%)Reaction ConditionsAdvantagesLimitations
Adipate CyclizationDiethyl meso-2,5-dibromoadipate34210°C, 18hWell-established, scalableHigh temperature, moderate yield
Ring-Closing MetathesisAlkene precursors45-95Grubbs catalyst, refluxMild conditions, good yieldsRequires specific substrate design
CycloadditionAzomethine ylides60-85Room temperature to refluxConvergent approachLimited substrate scope

Protective Group Chemistry (Boc/Benzyl)

The synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate necessitates the strategic use of protective groups to ensure selective functionalization of the two nitrogen atoms in the bicyclic framework. The tert-butyloxycarbonyl (Boc) group and benzyl group serve as orthogonal protecting groups that can be introduced and removed under different conditions.

Boc Protection Strategy

The introduction of the Boc protecting group onto the nitrogen at position 3 of the diazabicyclo[3.2.1]octane core is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base [6] [7]. The reaction proceeds through nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of Boc2O, followed by elimination of tert-butanol and carbon dioxide.

The Boc protection reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran, with triethylamine serving as the base to neutralize the generated acid. The reaction conditions are typically mild (room temperature to 50°C) and provide excellent yields (80-95%) with minimal side reactions [6]. The regioselectivity of Boc protection can be controlled by adjusting the reaction conditions, including temperature, solvent, and base concentration.

Benzyl Protection at the 8-Position

The benzylation of the nitrogen at position 8 is commonly achieved using benzyl bromide or benzyl chloride in the presence of a base such as triethylamine or potassium carbonate [8] [9]. The reaction is typically performed in polar aprotic solvents like acetonitrile or dimethylformamide to facilitate the nucleophilic substitution.

A representative procedure involves treating 8-Boc-3,8-diazabicyclo[3.2.1]octane with benzyl bromide (2.6 mmol) and triethylamine (3.6 mmol) in acetonitrile (20 mL) at 50°C for 5 hours under nitrogen atmosphere [8]. This protocol provides the target compound in excellent yield (90%) with high selectivity for the desired regioisomer.

Orthogonal Deprotection Strategies

The orthogonal nature of Boc and benzyl protecting groups allows for selective deprotection under different conditions. Boc groups can be removed using acidic conditions (trifluoroacetic acid, hydrochloric acid in organic solvents) or thermal methods, while benzyl groups are typically removed by catalytic hydrogenation using palladium on carbon [9] [10].

The ability to selectively remove these protecting groups provides flexibility in synthetic planning and enables the preparation of various derivatives through differential functionalization of the two nitrogen centers.

Improved Scalable Processes from Recent Patents

Recent patent literature has revealed several innovative approaches for the scalable synthesis of diazabicyclo[3.2.1]octane derivatives, with particular emphasis on improving yields, reducing reaction times, and minimizing environmental impact.

Solvent Systems and Catalyst Selection

Optimized Solvent Systems

Patent CN117865969A describes a preparation method for 3,8-diazabicyclo[3.2.1]octane-3-tert-butyl formate that emphasizes the use of optimized solvent systems for improved scalability [11]. The method takes 2,5-dibromo diethyl adipate as the initial raw material and achieves synthesis through cyclization, reduction, and protection steps. The process demonstrates that solvent selection significantly impacts both yield and reaction rate.

The patent highlights the use of toluene as a preferred solvent for certain steps, particularly in reactions involving palladium catalysis and ammonium hydroxide treatment. The choice of toluene provides several advantages including thermal stability, favorable solvation properties for the substrates, and ease of removal during work-up procedures [11].

Advanced Catalyst Systems

Recent developments in catalyst selection have focused on improving both activity and selectivity while reducing catalyst loading. Patent US-10000492-B2 describes a process for producing diazabicyclooctane derivatives using novel catalyst combinations [12]. The process involves the use of specialized catalysts that facilitate carbonylation reactions while maintaining high selectivity for the desired regioisomers.

The patent describes the use of hydroxylated heterocyclic compounds including 1-hydroxypyrrolidine-2,5-dione, 2-hydroxy-3a,4,7,7a-tetrahydro-1H-isoindol-1,3(2H)-dione, and related structures as catalytic components [12]. These catalysts offer improved turnover numbers and reduced environmental impact compared to traditional catalyst systems.

Phosphate-Based Catalysts

Patent literature has also revealed the development of alkaline earth phosphate catalysts for the synthesis of diazabicyclo compounds [13]. Strontium hydrogen phosphate has been identified as a particularly effective catalyst for the production of 1,4-diazabicyclo[2.2.2]octane (DABCO), providing significantly higher selectivity and nearly double the productivity compared to traditional silica-alumina catalysts [13].

The strontium phosphate catalyst system offers several advantages including longer effective lifetime, improved reaction selectivity, and substantial savings in feedstock costs. The catalyst development process involved extensive screening of various alkaline earth phosphates, with strontium-based systems showing superior performance in terms of both activity and stability [13].

Yield Optimization and Purification Techniques

Process Intensification Methods

Recent patent applications have focused on process intensification techniques to improve overall yields and reduce production costs. Patent CN114206851B describes a preparation method for intermediates useful in making diazabicyclo[3.2.1]octane derivatives with particular emphasis on yield optimization through process parameter control [14].

The patent describes the use of hydroxycarbamide compounds as key intermediates, with reaction conditions optimized for maximum yield. The process involves careful control of temperature, pressure, and reagent stoichiometry to achieve yields exceeding 80% in key steps [14].

Advanced Purification Strategies

The purification of diazabicyclo[3.2.1]octane derivatives presents unique challenges due to their basic nature and potential for decomposition. Recent patents have described advanced purification techniques that address these challenges while maintaining high product purity.

Column chromatography remains the most widely used purification method, with silica gel as the stationary phase and various solvent systems for elution [15] [16]. The choice of mobile phase is critical, with dichloromethane/methanol gradients being particularly effective for separating Boc-protected diazabicyclo compounds.

Crystallization techniques have also been developed for specific derivatives, with particular attention to solvent selection and crystallization conditions. The formation of crystalline salts or solvates can significantly improve purification efficiency and product stability [17] [18].

ParameterTraditional MethodOptimized Patent MethodImprovement
Yield (%)34-6575-9025-40% increase
Reaction Time (hours)18-248-1250% reduction
Catalyst Loading (mol%)10-202-575% reduction
Solvent Usage (mL/g)50-10020-3070% reduction

Continuous Flow Processes

Patent literature has also described the development of continuous flow processes for the synthesis of diazabicyclo compounds, offering advantages in terms of scalability, safety, and process control. These methods allow for precise control of reaction parameters and improved heat and mass transfer, resulting in higher yields and better product quality.

Mechanochemical and Green Synthesis Approaches

The development of environmentally sustainable synthesis methods has become increasingly important in pharmaceutical and fine chemical manufacturing. Mechanochemical synthesis and green chemistry approaches offer promising alternatives to traditional solution-phase methods.

Mechanochemical Synthesis Principles

Mechanochemical synthesis involves the use of mechanical force to drive chemical reactions, typically through ball milling or grinding techniques [19] [20]. This approach offers several advantages including reduced solvent usage, improved reaction rates, and access to reaction pathways that may be difficult to achieve in solution.

The application of mechanochemical methods to diazabicyclo synthesis has shown particular promise for certain transformation steps. High-speed ball milling can provide sufficient energy to overcome activation barriers while maintaining precise control over reaction conditions [19].

Solvent-Free Reactions

The development of solvent-free synthetic methods represents a significant advancement in green chemistry applications. DABCO-mediated reactions under solvent-free conditions have been successfully applied to various cycloaddition and cyclization reactions [21]. These methods typically involve the use of DABCO as both a catalyst and reaction medium, providing excellent yields while eliminating the need for organic solvents.

The application of solvent-free conditions to diazabicyclo synthesis requires careful optimization of reaction parameters, including temperature, pressure, and catalyst loading. The absence of solvent can lead to improved reaction rates and selectivity, but may also result in challenges related to heat and mass transfer.

Ionic Liquid-Based Systems

Ionic liquids have emerged as environmentally benign alternatives to traditional organic solvents in the synthesis of heterocyclic compounds [22] [23]. DABCO-based ionic liquids have shown particular promise as both solvents and catalysts for organic transformations.

The use of ionic liquids offers several advantages including negligible vapor pressure, thermal stability, and tunable properties through structural modification. Deep eutectic solvents (DES) based on DABCO and polyethylene glycol have been successfully applied to various synthetic transformations, providing high yields while offering improved safety and environmental profiles [22].

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate various steps in diazabicyclo synthesis [24] [25]. The use of microwave heating can significantly reduce reaction times while maintaining high yields and selectivity. This approach is particularly effective for cyclization reactions and protective group manipulations.

The combination of microwave heating with solvent-free conditions or ionic liquid media can provide synergistic effects, resulting in dramatically improved reaction rates and yields [25]. These methods have been successfully applied to click chemistry reactions and other transformations relevant to diazabicyclo synthesis.

Green Catalyst Development

The development of environmentally benign catalysts has become a priority in sustainable synthesis. Calcium-based catalysts combined with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been developed for various cycloaddition reactions, offering biocompatible alternatives to traditional metal catalysts [26].

These catalyst systems operate effectively under mild conditions and can be easily recovered and reused, contributing to the overall sustainability of the synthetic process. The use of abundant, non-toxic metals like calcium represents a significant advancement in green catalyst development.

Process Integration and Optimization

The integration of green chemistry principles into diazabicyclo synthesis requires comprehensive optimization of all process steps. This includes consideration of atom economy, energy efficiency, waste minimization, and the use of renewable feedstocks where possible.

Recent developments have focused on developing telescoped synthetic sequences that minimize isolation and purification steps, thereby reducing overall waste generation and improving process efficiency. The combination of mechanochemical activation, solvent-free conditions, and green catalysts offers a promising approach for the sustainable synthesis of complex heterocyclic compounds.

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Dates

Last modified: 08-15-2023

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